Chloro(dodecyl)dimethylsilane is an organosilicon compound with the molecular formula C₁₄H₃₁ClSi and a molecular weight of approximately 262.93 g/mol. It is characterized by a dodecyl group (a long hydrocarbon chain) attached to a silicon atom, which is also bonded to two dimethyl groups and one chlorine atom. This structure imparts unique properties, making it valuable in various applications, particularly in surface modification and as a coupling agent in polymer chemistry. The compound is known to be hazardous, causing severe skin burns and eye damage upon contact .
Chloro(dodecyl)dimethylsilane itself likely doesn't have a specific biological mechanism of action. However, its surface modifying properties can be utilized in various applications. For example, it can be used to create hydrophobic coatings on surfaces or to introduce reactive silanol groups for further biomolecule conjugation [].
These reactions are crucial for its application in modifying surfaces and creating functional materials.
Chloro(dodecyl)dimethylsilane can be synthesized through several methods:
These synthesis routes allow for the production of chloro(dodecyl)dimethylsilane with varying purity levels and yields.
Chloro(dodecyl)dimethylsilane has several important applications:
These applications leverage its unique chemical properties to enhance material performance.
Chloro(dodecyl)dimethylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Octadecyltrichlorosilane | C₁₈H₃₉Cl₃Si | Longer hydrocarbon chain; higher hydrophobicity |
Dimethyldodecylchlorosilane | C₁₄H₃₃ClSi | Similar structure but without the terminal chlorine |
Dodecyltrimethoxysilane | C₁₄H₃₃O₃Si | Contains methoxy groups instead of chlorine |
Chloro(dodecyl)dimethylsilane is unique due to its specific combination of a long hydrocarbon chain and reactive chlorine atom, which enhances its utility in surface modification compared to these similar compounds. Its ability to undergo nucleophilic substitution makes it particularly versatile for creating functionalized surfaces.
Corrosive